3-chloro-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds. It is characterized by the presence of multiple functional groups, including chloro, oxadiazole, and benzothiophene moieties. This compound has garnered attention for its potential pharmaceutical applications, particularly in the field of anticoagulant therapy.
The compound can be synthesized through various chemical reactions involving starting materials such as 5-chlorothiophene-2-carbonyl chloride and specific amines. The synthesis methods are documented in patents and scientific literature, detailing the step-by-step processes involved in its formation .
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur atoms in its structure. It is also categorized under pharmaceuticals due to its potential therapeutic applications, particularly as an inhibitor of blood coagulation factor Xa, which is relevant for treating thromboembolic disorders .
The synthesis of 3-chloro-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves several key steps:
The synthesis may utilize solvents such as ether or alcohols and often requires the use of inorganic bases to facilitate reactions. The reaction conditions are critical and typically involve controlled temperatures and times to ensure high yields and purity of the final product .
The molecular formula is with a molecular weight of approximately 390.26 g/mol. The compound features distinct functional groups that contribute to its biological activity.
The compound undergoes various chemical reactions typical for heterocycles:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity and yield at different stages of synthesis .
The primary mechanism of action for 3-chloro-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-benzothiophene-2-carboxamide involves inhibition of factor Xa in the coagulation cascade. By inhibiting this enzyme, the compound effectively reduces thrombin generation and platelet aggregation.
Studies indicate that this compound exhibits a significant affinity for factor Xa, making it a candidate for therapeutic use in preventing thromboembolic events like myocardial infarction and stroke .
Relevant analyses such as spectroscopic methods (NMR, IR) confirm structural integrity and purity throughout synthesis .
3-chloro-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-benzothiophene-2-carboxamide has potential applications in:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4